1-(1-ADAMANTYL)-N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
1-(1-ADAMANTYL)-N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring an adamantyl group, a dichlorobenzyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ADAMANTYL)-N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and pyrazole intermediates. The adamantyl group can be introduced through the alkylation of adamantane derivatives, while the pyrazole ring is formed via cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as catalytic coupling reactions, including the Suzuki-Miyaura method, can be employed to form the carbon-carbon bonds between the different fragments of the molecule .
Chemical Reactions Analysis
Types of Reactions
1-(1-ADAMANTYL)-N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The adamantyl and dichlorobenzyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and acetic acid are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1-(1-ADAMANTYL)-N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-ADAMANTYL)-N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A simpler adamantane derivative with potential antiviral properties.
Adamantyl-substituted hydroxy acids: Compounds with similar structural features and potential biological activities.
Uniqueness
1-(1-ADAMANTYL)-N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of an adamantyl group, a dichlorobenzyl group, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H24Cl2N6O3 |
---|---|
Molecular Weight |
515.4g/mol |
IUPAC Name |
1-(1-adamantyl)-N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C24H24Cl2N6O3/c25-19-2-1-14(6-20(19)26)11-30-12-18(10-27-30)28-23(33)22-21(32(34)35)13-31(29-22)24-7-15-3-16(8-24)5-17(4-15)9-24/h1-2,6,10,12-13,15-17H,3-5,7-9,11H2,(H,28,33) |
InChI Key |
FUWIPKUKJVWUSK-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=CN(N=C5)CC6=CC(=C(C=C6)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=CN(N=C5)CC6=CC(=C(C=C6)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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